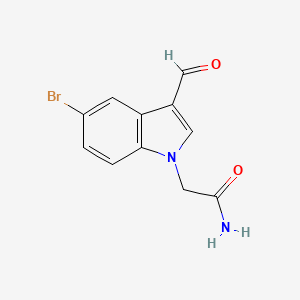

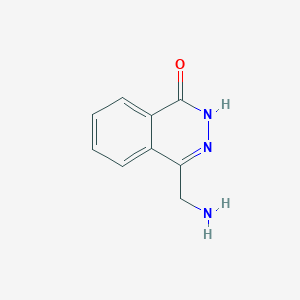

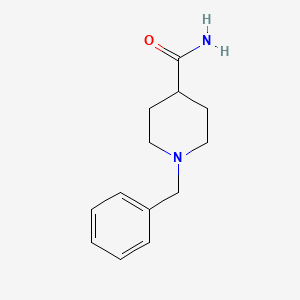

![molecular formula C9H10N6O B1270570 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide CAS No. 436092-82-9](/img/structure/B1270570.png)

2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide, such as N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives, involves bioisosteric replacement strategies to yield compounds with potential as non-carboxylic Protein Tyrosine Phosphatase 1B inhibitors. This approach reflects the compound's synthesis versatility and its role in developing pharmacologically active molecules (Maheshwari et al., 2018).

Molecular Structure Analysis

Structural analysis of similar compounds shows intramolecular hydrogen bonding and extended planar structural patterns, which stabilize the molecular conformation. For example, the crystal structure analysis of related compounds provides insights into their stability and interactions at the molecular level, contributing to our understanding of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide's characteristics (Banerjee et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide derivatives, including their interactions and the formation of complex structures with metals, demonstrates their potential for various applications. For instance, pyrazole-acetamide derivatives show significant antioxidant activity due to their hydrogen bonding and self-assembly processes in coordination complexes (Chkirate et al., 2019).

Physical Properties Analysis

Physical properties such as solubility and crystalline structure are crucial for understanding the practical applications of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide. Analog compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been studied for their solubility and potential as glutaminase inhibitors, which can offer insights into the physical property analysis of the target compound (Shukla et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for determining the potential applications of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide. Research on similar compounds, such as the synthesis and biological evaluation of N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives, highlights the importance of understanding these chemical properties for developing new therapeutic agents (Maheshwari et al., 2018).

Applications De Recherche Scientifique

Anticancer Applications

2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide derivatives have been synthesized and explored for their potential as anticancer agents. One study focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, revealing that some compounds exhibited notable selectivity and cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as targeted anticancer agents (Evren et al., 2019).

Enzyme Inhibition for Diabetes Treatment

Another research avenue explores the role of these compounds as enzyme inhibitors. For instance, N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been studied as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. Among these, certain compounds showed significant inhibitory activity, highlighting their potential in the development of new diabetes therapies (Maheshwari et al., 2018).

Glutaminase Inhibition

The compound class has also been investigated for its glutaminase inhibitory properties. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide, have been synthesized and evaluated. These analogs have shown potential in inhibiting kidney-type glutaminase (GLS), a target for cancer therapy, indicating their relevance in the development of potent GLS inhibitors (Shukla et al., 2012).

Antimicrobial Activity

Compounds derived from 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide have demonstrated antimicrobial efficacy. For example, certain acetamide derivatives were synthesized and showed significant activity against various microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017).

Antibacterial Agents

The structural versatility of this compound is further demonstrated in its use in synthesizing derivatives with potent antibacterial activity. Derivatives such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity, establishing their potential as antibacterial agents (Ramalingam et al., 2019).

Safety And Hazards

The safety and hazards associated with “2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide” are not explicitly described in the available literature. However, safety data sheets for similar compounds can provide some insight into potential hazards1314.

Orientations Futures

The future directions for research on “2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide” are not explicitly described in the available literature. However, compounds with similar structures, such as Benzimidazole, have shown promise in various pharmacological activities, suggesting potential future directions for research15.

Please note that this analysis is based on the available information and may not fully cover all aspects of “2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide”. Further research may provide more detailed information.

Propriétés

IUPAC Name |

2-[5-(2-aminophenyl)tetrazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-7-4-2-1-3-6(7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARIFZAAKNIAMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357658 |

Source

|

| Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide | |

CAS RN |

436092-82-9 |

Source

|

| Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

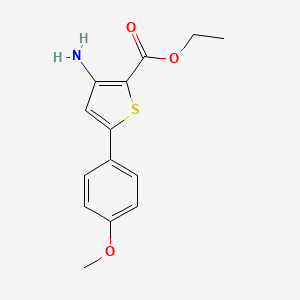

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)